molecular formula C11H24Cl2N2O B3148067 1-Methyl-4-(piperidin-4-yloxy)piperidine dihydrochloride CAS No. 635699-23-9

1-Methyl-4-(piperidin-4-yloxy)piperidine dihydrochloride

Cat. No.: B3148067
CAS No.: 635699-23-9
M. Wt: 271.22 g/mol
InChI Key: MHTIPARGNBLFRA-UHFFFAOYSA-N
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Description

1-Methyl-4-(piperidin-4-yloxy)piperidine dihydrochloride is a chemical compound with the molecular formula C11H24Cl2N2O

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with piperidine and appropriate alkylating agents.

  • Reaction Steps: The process involves the alkylation of piperidine with methyl iodide to form N-methylpiperidine, followed by the reaction with 4-piperidinol to introduce the piperidin-4-yloxy group.

  • Conditions: The reactions are usually carried out in anhydrous conditions with a suitable solvent such as dichloromethane or acetonitrile, and under reflux to ensure complete reaction.

Industrial Production Methods:

  • Scale-Up: The industrial production involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield.

  • Purification: The compound is purified using techniques such as recrystallization or column chromatography to achieve the desired purity level.

  • Quality Control: Rigorous quality control measures are implemented to ensure the compound meets industry standards.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound to its reduced forms.

  • Substitution: Substitution reactions are common, where different functional groups can replace the existing ones.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Alkyl halides and amines are often used as reagents for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various hydroxylated and carboxylated derivatives.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Derivatives with different alkyl or aryl groups.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: It serves as a ligand in biological studies to understand receptor interactions and signaling pathways.

  • Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Methyl-4-(piperidin-4-yloxy)piperidine dihydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, influencing biological pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Piperidine: The parent compound, piperidine, is a simpler structure without the methylation and piperidin-4-yloxy groups.

  • N-Methylpiperidine: Similar to the target compound but lacks the piperidin-4-yloxy group.

  • Other Piperidine Derivatives: Various other derivatives with different substituents on the piperidine ring.

Properties

IUPAC Name

1-methyl-4-piperidin-4-yloxypiperidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O.2ClH/c1-13-8-4-11(5-9-13)14-10-2-6-12-7-3-10;;/h10-12H,2-9H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHTIPARGNBLFRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)OC2CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

635699-23-9
Record name 1-methyl-4-(piperidin-4-yloxy)piperidine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-4-(piperidin-4-yloxy)piperidine dihydrochloride
Reactant of Route 2
1-Methyl-4-(piperidin-4-yloxy)piperidine dihydrochloride
Reactant of Route 3
1-Methyl-4-(piperidin-4-yloxy)piperidine dihydrochloride
Reactant of Route 4
1-Methyl-4-(piperidin-4-yloxy)piperidine dihydrochloride
Reactant of Route 5
1-Methyl-4-(piperidin-4-yloxy)piperidine dihydrochloride
Reactant of Route 6
1-Methyl-4-(piperidin-4-yloxy)piperidine dihydrochloride

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